![molecular formula C17H22N2O2 B7558545 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2000 by researchers at the pharmaceutical company AstraZeneca. Since then, it has been studied extensively for its potential use in treating various neurological and psychiatric disorders.
作用机制
1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor found primarily in the mesolimbic system of the brain. This system is involved in reward and motivation, and is believed to play a role in addiction and other psychiatric disorders. By blocking the D3 receptor, 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one may help to reduce the rewarding effects of drugs of abuse and other stimuli, thereby reducing the risk of addiction and relapse.
Biochemical and Physiological Effects:
1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the reinforcing effects of cocaine and other drugs of abuse, reducing drug-seeking behavior, and improving cognitive function in animal models of schizophrenia. However, the exact mechanisms underlying these effects are not yet fully understood.
实验室实验的优点和局限性
One advantage of 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one is that it is a selective antagonist of the dopamine D3 receptor, which means it is less likely to produce unwanted side effects compared to non-selective dopamine antagonists. However, one limitation of 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one is its relatively low potency, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one. One area of interest is its potential use in treating drug addiction and other psychiatric disorders. Another area of interest is its potential use in improving cognitive function in animal models of schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one, as well as its potential limitations and side effects.
合成方法
The synthesis of 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps, starting with the reaction of 2-aminobenzoxazole with 1-bromo-3-chloropropane to form 3-(2-benzoxazolyl)propylamine. This intermediate is then reacted with 1-(2,2-dimethylpropionyl)piperidine to form 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one. The overall yield of this synthesis is around 15%.
科学研究应用
1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been studied for its potential use in treating a variety of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is believed to play a role in these disorders.
属性
IUPAC Name |
1-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(20)19-10-6-7-12(11-19)15-18-13-8-4-5-9-14(13)21-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDAVUWUGCDCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

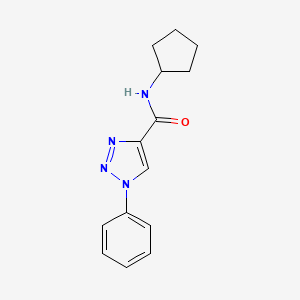
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

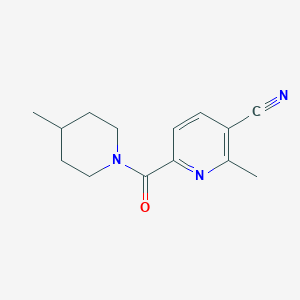

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)

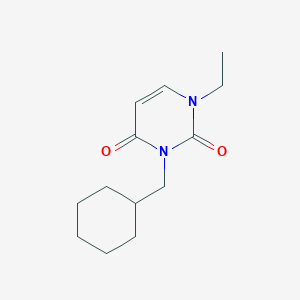

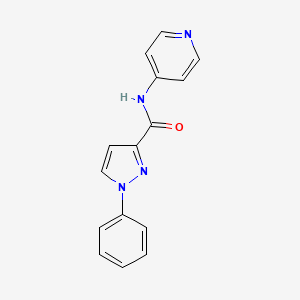
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)
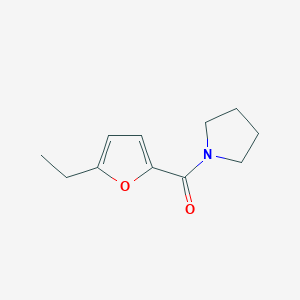
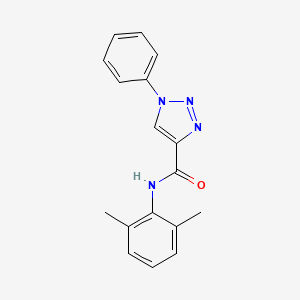
![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)